An In-depth Technical Guide on the Core Basic Properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
An In-depth Technical Guide on the Core Basic Properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. The stereochemistry of this bicyclic amino acid precursor is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding its fundamental physicochemical properties, particularly its basicity, is essential for process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the basic properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, alongside detailed experimental protocols for their determination.
Physicochemical Properties
Predicted and Reference Physicochemical Data
The following table summarizes the available predicted and reference data for octahydro-1H-indole-2-carboxylic acid stereoisomers.
| Property | Value | Stereoisomer | Source |
| Predicted pKa | 2.47 ± 0.20 | (2S,3aS,7aS) | [1] |
| Solubility in Water | Slightly Soluble | (2S,3aS,7aS) | [1] |
| Solubility in Methanol | Soluble | (2S,3aS,7aS) | [1] |
| Molecular Formula | C9H15NO2 | (2S,3aR,7aS) | [2] |
| Molecular Weight | 169.22 g/mol | (2S,3aR,7aS) | [2] |
Experimental Protocols
Given the absence of specific experimental data for the (2S,3aR,7aS) isomer, this section provides detailed, generalized methodologies for determining the key basic properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for amino acids and carboxylic acids.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the carboxylic acid group and the protonated amine group through potentiometric titration.
3.1.1. Materials and Equipment
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(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid sample
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized water, CO2-free
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Potentiometric titrator with a combined pH electrode
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Magnetic stirrer and stir bar
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Analytical balance
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Volumetric flasks and pipettes
3.1.2. Procedure
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Sample Preparation: Accurately weigh approximately 50-100 mg of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and dissolve it in 50 mL of deionized water in a titration vessel.
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Acidic Titration:
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Place the titration vessel on the magnetic stirrer and immerse the pH electrode.
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Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1 mL).
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Record the pH value after each addition, ensuring the reading has stabilized.
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Continue the titration until a significant drop in pH is observed, indicating the complete protonation of the amine group.
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Alkaline Titration:
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Prepare another identical sample solution.
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Titrate this solution with standardized 0.1 M NaOH in a similar incremental manner.
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Continue the titration until a sharp increase in pH is observed, indicating the complete deprotonation of the carboxylic acid group.
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Data Analysis:
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Plot the pH values against the volume of titrant added for both titrations.
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Determine the equivalence points from the first derivative of the titration curves.
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The pKa values correspond to the pH at the half-equivalence points. The pKa of the carboxylic acid group (pKa1) is determined from the alkaline titration, and the pKa of the conjugate acid of the amine group (pKa2) is determined from the acidic titration.
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Determination of Aqueous Solubility
This protocol describes a standard shake-flask method for determining the aqueous solubility of the compound.
3.2.1. Materials and Equipment
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(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid sample
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Deionized water
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Thermostatically controlled shaker bath
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Centrifuge
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Analytical balance
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HPLC system with a suitable detector (e.g., RI or UV after derivatization)
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Volumetric flasks and pipettes
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Syringe filters (0.45 µm)
3.2.2. Procedure
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Sample Preparation: Add an excess amount of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid to a series of vials containing a known volume of deionized water.
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Equilibration: Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to further separate the solid and liquid phases.
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Sample Analysis:
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
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Dilute the filtered solution with a known volume of a suitable solvent.
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Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.
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Solubility Calculation: The aqueous solubility is reported as the average concentration of the saturated solution, typically in mg/mL or mol/L.
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid as a key intermediate in drug development.
Caption: Synthesis and Characterization Workflow.
Conclusion
While specific experimental data on the basic properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid are limited in publicly available literature, this guide provides a framework for its characterization. The provided experimental protocols offer robust methods for determining its pKa and solubility, crucial parameters for its effective use in the synthesis of Trandolapril. The logical workflow diagram illustrates the integral role of physicochemical characterization in the overall process of developing this important pharmaceutical intermediate. Further research to determine the precise experimental values for this specific stereoisomer is highly recommended for optimizing drug manufacturing processes.
